molecular formula C7H5BrFNO2 B045430 2-Bromo-4-fluoro-6-nitrotoluene CAS No. 502496-33-5

2-Bromo-4-fluoro-6-nitrotoluene

Cat. No. B045430
M. Wt: 234.02 g/mol
InChI Key: ZVDFTBJXUXQPAU-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-nitrotoluene is a chemical compound with notable applications in the medical and chemical industry. It is synthesized from 2-amino-6-nitrotoluene using a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction, achieving a yield of 51.8% (Li Jiang-he, 2010).

Synthesis Analysis

The synthesis of 2-Bromo-4-fluoro-6-nitrotoluene involves multi-step chemical reactions. Starting from 2-amino-6-nitrotoluene, the compound undergoes diazonium salt substitution, followed by a reduction reaction and concludes with a Schiemann reaction. This process results in a moderate yield, indicating the complexity and efficiency of the synthesis pathway (Li Jiang-he, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene, has been studied through density functional theory and vibrational spectroscopic studies. These analyses provide insights into the vibrational frequencies, molecular geometry, and electronic properties of the compound, which are essential for understanding its chemical behavior (V. Krishnakumar et al., 2013).

Chemical Reactions and Properties

2-Bromo-4-fluoro-6-nitrotoluene participates in radical nitration-debromination reactions, serving as a precursor for the synthesis of α-fluoronitroalkenes. This process highlights its role as a functionalized building block in organic synthesis, demonstrating its reactivity and utility in forming fluorinated products (Vladimir A. Motornov et al., 2017).

Physical Properties Analysis

The crystal structures of compounds closely related to 2-Bromo-4-fluoro-6-nitrotoluene, such as 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene, have been elucidated. These studies reveal the molecular packing, hydrogen bonding, and π-π stacking interactions, which are critical for understanding the physical properties of the compound (C. T. Pham et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-Bromo-4-fluoro-6-nitrotoluene can be inferred from its reactions, such as the nitration and bromination processes. These reactions illustrate the electrophilic aromatic substitution mechanism, showcasing the compound's reactivity towards different reagents and conditions, leading to various derivatives (V. Sobolev et al., 2014).

Scientific Research Applications

  • Medical Intermediates : 2-Bromo-6-fluorotoluene, a closely related compound, is synthesized from 2-Amino-6-nitrotoluene with a yield of 51.8%, indicating its importance as a medical intermediate (Li Jiang-he, 2010).

  • Chemical Analysis : The vibrational spectra of 2-fluoro-6-nitrotoluene (FNT) show conformational behavior and structural stability consistent with density functional theory calculations, supporting its use in chemical analysis (Krishnakumar & Dheivamalar, 2009).

  • Organic Synthesis : A study presents a highly efficient method for the synthesis of 2-fluoro-2-nitrostyrenes, providing versatile building blocks for various fluorinated products. This indicates the potential of derivatives of 2-Bromo-4-fluoro-6-nitrotoluene in synthesizing complex fluorinated organic compounds (Motornov et al., 2017).

  • Environmental Applications : The bromination of p-nitrotoluene, a process related to the synthesis of 2-Bromo-4-fluoro-6-nitrotoluene, demonstrates electrophilic bromination of aromatic compounds, which can be crucial in environmental chemistry (Sobolev et al., 2014).

  • Magnetic Properties in Complexes : The complete halide series of Ni(II) complexes, including the fluoro derivative, shows diverse magnetic properties. This suggests the potential of fluorinated nitrotoluenes in studying and manipulating magnetic properties in chemical compounds (Tamayo et al., 2006).

  • Electrochemical Applications : An electrochemical microcell selectively fluorinates 4-nitrotoluene, a process related to the fluorination in 2-Bromo-4-fluoro-6-nitrotoluene, showing potential applications in electrochemistry (Savett et al., 1993).

Safety And Hazards

“2-Bromo-4-fluoro-6-nitrotoluene” is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

1-bromo-5-fluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDFTBJXUXQPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378424
Record name 2-Bromo-4-fluoro-6-nitrotoluene
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Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-6-nitrotoluene

CAS RN

502496-33-5
Record name 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene
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Record name 2-Bromo-4-fluoro-6-nitrotoluene
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Record name 2-Bromo-4-fluoro-6-nitrotoluene
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Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL) was added con. sulfuric acid (12.5 mL) followed by NBS (17.2 g, 96.6 mmol) and the reaction mixture was stirred at room temperature for 16 h. Then the reaction mixture was poured into ice and water and stirred for 15 min. Extracted with ethyl acetate and the organic layer was washed with brine, dried, concentrated to get compound 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (15.0 g, 100%) as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 2.41 (s, 3H), 7.96 (dd, J=8.0, 2.4 Hz, 1H), 8.02 (dd, J=8.0, 2.4 Hz, 1H). A mixture of above prepared compound (15.0 g, 64.4 mmol), Fe (18.0 g, 0.32 mol), con. HCl (2 mL) in MeOH (150 mL) and water (30 mL) was stirred at reflux for 4 h. Then the mixture was adjusted to pH 12 with aqueous NaOH solution and filtered. The solvent was removed and diluted with water. Extracted with ethyl acetate, dried, concentrated. The residue was purified by column chromatograph (ethyl acetate in petroleum ether, 7%) to get compound 0104-69 (5.8 g, 44%) as yellow oil. LCMS: 204 [M+1]+, 1H NMR (400 MHz, DMSO-d6) δ 2.12 (s, 3H), 5.57 (s, 2H), 6.45 (dd, J=11.2, 2.4 Hz, 1H), 6.60 (dd, J=8.0, 2.4 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
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solvent
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12.5 mL
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reactant
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17.2 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-2-nitrotoluene (2.0 g) in trifluroacetic acid (8 ml) was added concentrated sulfuric acid (2.5 ml) followed by N-bromosuccinimide (3.4 g). After stirring for 24 hours the reaction mixture was then diluted with ethyl acetate, washed with water, brine, dried (MgSO4) and the solvent removed in vacuo. The residue was purified by flash chromatography to give 1-bromo-5-fluoro-2-methyl-3-nitro-benzene (2.48 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
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reactant
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Quantity
8 mL
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solvent
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3.4 g
Type
reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

To a solution of 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL) was added concentrated sulfuric acid (12.5 mL) followed by N-bromosuccinimide (17.2 g, 96.6 mmol) and the reaction mixture was stirred at RT for 16 h. The reaction mixture was then poured onto ice and water and stirred for 15 min. The product was then extracted into EtOAc and the organic layer washed with brine, dried (MgSO4) and concentrated in vacuo to give the title compound as a pale oil which crystallised out on standing (11.76 g, 77%). NMR δH (300 MHz, CDCl3) 2.59 (s, 3H), 7.50 (dd, J=2.8, 7.6, 1H) and 7.58 (dd, J=2.9, 7.4, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
Y Najajreh, MA Khoury - … the Synthesis of Heterocycles and Their …, 2022 - intechopen.com
… 2-Bromo-4-fluoro-6-nitrotoluene (84) was activated under Miyaura borylation reaction conditions (cross-coupling of bis (pinacolato) diboron (B 2 pin 2 ) with aryl halides and vinyl …
Number of citations: 2 www.intechopen.com

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